3-Pyridinamine,4-methyl-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinamine,4-methyl-,1-oxide(9CI): is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is also known by other names such as 3-amino-4-methylpyridine 1-oxide and 4-methyl-1-oxidopyridin-1-ium-3-amine . This compound is categorized under miscellaneous compounds and is used primarily for research and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine,4-methyl-,1-oxide(9CI) typically involves the oxidation of 3-Pyridinamine,4-methyl- using an appropriate oxidizing agent. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation at the nitrogen atom .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling oxidizing agents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: More oxidized derivatives.
Reduction: 3-Pyridinamine,4-methyl-.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and properties in various chemical reactions .
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of 3-Pyridinamine,4-methyl-,1-oxide(9CI) involves its ability to participate in various chemical reactions due to the presence of the N-oxide group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .
Comparison with Similar Compounds
3-Pyridinamine,4-methyl-: The parent compound without the N-oxide group.
4-Methylpyridine: Lacks the amino and N-oxide groups.
3-Aminopyridine: Lacks the methyl and N-oxide groups.
Uniqueness: 3-Pyridinamine,4-methyl-,1-oxide(9CI) is unique due to the presence of both the amino and N-oxide groups, which confer distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-8(9)4-6(5)7/h2-4H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECBPIDUOHYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.